2,5-dichloro-N-ethylbenzamide

Vue d'ensemble

Description

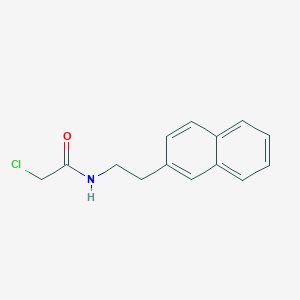

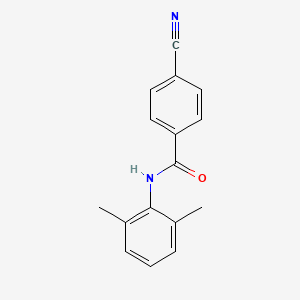

2,5-dichloro-N-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) for use by the military. Since then, it has become a popular commercial insect repellent used worldwide. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. The chemical structure of DEET is C12H17Cl2NO.

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N-ethylbenzamide is not fully understood. However, it is believed that 2,5-dichloro-N-ethylbenzamide works by interfering with the insect's sense of smell. 2,5-dichloro-N-ethylbenzamide may also affect the insect's ability to detect carbon dioxide, which is an important cue for finding a host. 2,5-dichloro-N-ethylbenzamide may also act as an irritant to the insect's antennae, causing it to avoid the treated area.

Biochemical and Physiological Effects:

2,5-dichloro-N-ethylbenzamide has been shown to have a low toxicity to humans and animals. However, some studies have suggested that 2,5-dichloro-N-ethylbenzamide may have neurotoxic effects on the nervous system of insects. 2,5-dichloro-N-ethylbenzamide has also been shown to have an effect on the activity of certain enzymes in the body.

Avantages Et Limitations Des Expériences En Laboratoire

2,5-dichloro-N-ethylbenzamide is a widely used insect repellent in laboratory experiments. It is effective against a wide range of insects and can be easily applied to experimental setups. However, 2,5-dichloro-N-ethylbenzamide can also interfere with certain experimental procedures, such as behavioral assays, due to its potential effects on the nervous system of insects.

Orientations Futures

There are many future directions for research on 2,5-dichloro-N-ethylbenzamide. Some potential areas of research include:

1. Investigating the mechanism of action of 2,5-dichloro-N-ethylbenzamide in more detail to better understand how it works as an insect repellent.

2. Developing new insect repellents that are more effective and less toxic than 2,5-dichloro-N-ethylbenzamide.

3. Studying the long-term effects of 2,5-dichloro-N-ethylbenzamide exposure on humans and animals.

4. Investigating the effects of 2,5-dichloro-N-ethylbenzamide on non-target insects, such as bees and other pollinators.

5. Developing new methods for applying insect repellents that are more effective and less wasteful than current methods.

Conclusion:

In conclusion, 2,5-dichloro-N-ethylbenzamide is a widely used insect repellent that has been extensively studied for its insect repellent properties. Scientific research has investigated the mechanism of action of 2,5-dichloro-N-ethylbenzamide, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are many future directions for research on 2,5-dichloro-N-ethylbenzamide, including investigating the mechanism of action in more detail, developing new insect repellents, studying the long-term effects of 2,5-dichloro-N-ethylbenzamide exposure, investigating the effects on non-target insects, and developing new methods for applying insect repellents.

Applications De Recherche Scientifique

2,5-dichloro-N-ethylbenzamide has been extensively studied for its insect repellent properties. It is one of the most effective and widely used insect repellents available. Scientific research has also investigated the mechanism of action of 2,5-dichloro-N-ethylbenzamide, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Propriétés

IUPAC Name |

2,5-dichloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEACFFLHIBYADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-ethylbenzamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)

![[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B7590794.png)

![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)

![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)

![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)

![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)